

Razuprotafib clinical trial outcomes vs standard care

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Razuprotafib

CAS No.: 1008510-37-9

Cat. No.: S541102

[Get Quote](#)

Clinical Trial Outcomes vs. Standard Care

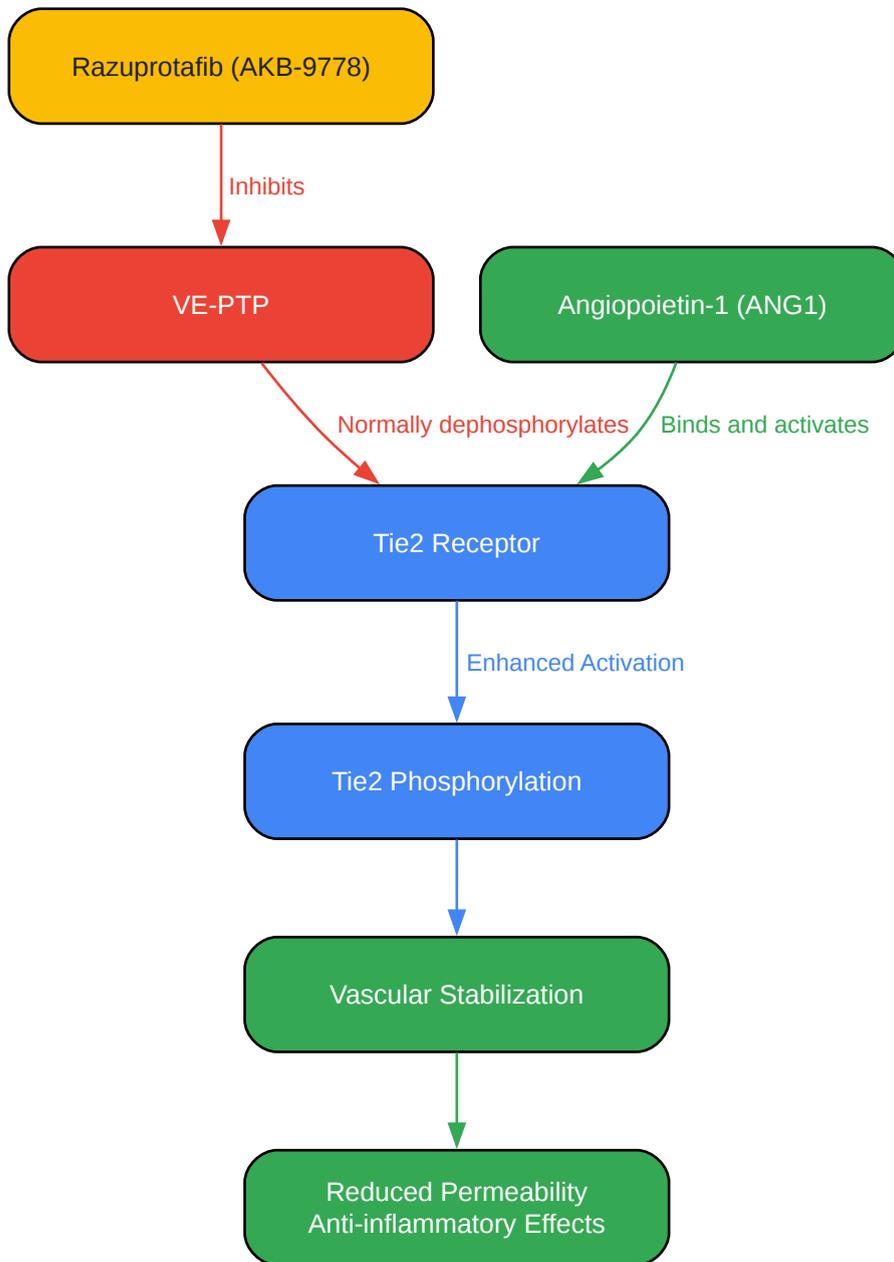
Condition / Trial Context	Standard Care Comparator	Razuprotafib Protocol	Key Efficacy Outcomes	Key Safety Findings
Open-Angle Glaucoma or Ocular Hypertension (OAG/OHT) [1] Latanoprost 0.005% monotherapy (QD) 4.0% ophthalmic solution, BID + Latanoprost QD for 28 days Significantly greater IOP reduction vs. latanoprost alone at Day 28 (7.95 ± 0.26 mmHg vs. 7.04 ± 0.26 mmHg, $p < 0.05$) [1]. Well tolerated. Most common AE: transient conjunctival hyperemia (increased by 1.1 units on Efron scale at 2 hrs post-dose) [1].				
COVID-19 (Critically Ill Patients) [2] Not fully specified; background care for COVID-19 ARDS. Subcutaneous injection, 10 mg or 20 mg, for 7 days (I-SPY COVID Trial) Trial discontinued for futility. Challenging to administer; no significant efficacy was established [2]. A modest blood pressure reduction (approx. 4-5 mmHg) noted. 30% of patients discontinued due to disease-related hypotension [2].				
Extracorporeal Circulation (ECC) in Rats [3] Sham procedure or placebo + ECC. Single subcutaneous dose prior to ECC (preclinical study). No improvement in ECC-induced microcirculatory perfusion disturbances or renal edema. Improved PaO₂/FiO₂ ratio and reduced lung inflammation [3]. Induced an immediate decrease in mean arterial pressure upon administration [3].				

Mechanism of Action and Experimental Protocols

Razuprotafib's mechanism and trial designs explain its varying outcomes across different conditions.

Drug Mechanism and Signaling Pathway

Razuprotafib is a potent and selective small-molecule inhibitor of **Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP)** [4]. By inhibiting VE-PTP, the drug promotes the activation (phosphorylation) of the **Tie2 receptor** on endothelial cells [1] [4]. Tie2 activation is crucial for maintaining vascular stability, reducing inflammation, and decreasing endothelial hyperpermeability (leakage) [3]. This mechanism is targeted at stabilizing blood vessels in different disease contexts.



[Click to download full resolution via product page](#)

Key Clinical Trial Designs and Methodologies

- **OAG/OHT Trial (Phase 2):** This was a **double-masked, randomized, placebo-controlled, multicenter study** [1]. Patients with OAG or OHT were randomized to receive either **razuprotafib 4.0% BID + latanoprost 0.005% QD**, **razuprotafib QD + latanoprost**, or placebo + latanoprost for 28 days. The primary endpoint was the change in mean diurnal intraocular pressure (IOP) from baseline at Day 28 [1].

- **COVID-19 Trial (I-SPY COVID, Phase 2):** This was an **adaptive platform trial** for critically ill COVID-19 patients. **Razuprotafib** was administered subcutaneously for 7 days. The trial used **pre-defined safety lead-in cohorts** and stopping rules. It was discontinued after the second cohort due to challenges with blood pressure monitoring and a high rate of discontinuation from disease-related hypotension, not because of a primary efficacy analysis [2].
- **Preclinical ECC Study:** This study in rats investigated **razuprotafib's** effect on ECC-induced microvascular dysfunction. Rats received a subcutaneous dose of **razuprotafib** or a placebo before undergoing ECC or a sham procedure. Key assessments included **intravital microscopy** to measure capillary perfusion and the **wet-to-dry weight ratio** of organs to measure edema [3].

Interpretation of Outcomes and Research Implications

The contrasting results highlight the importance of context when evaluating a drug's potential.

- **Promising Target in Ophthalmology:** The positive outcome in glaucoma aligns with the biological role of the **Tie2 pathway in regulating Schlemm's canal and aqueous humor outflow** [1]. This demonstrates a clear therapeutic application for the mechanism.
- **Challenges in Acute Systemic Inflammation:** The lack of clear benefit in ECC and COVID-19 studies suggests that **solely stabilizing the endothelium may be insufficient** to reverse complex, multifactorial inflammatory and vascular injuries once they are established [3] [2].
- **Safety and Tolerability Profile:** The **hypotensive effect** observed in multiple studies is noted as a downstream effect of Tie2 activation and nitric oxide production [3] [2]. While manageable in ophthalmic use, this effect posed significant practical challenges in critically ill, hemodynamically unstable COVID-19 patients [2].

How to Access Detailed Trial Information

For the most current information on clinical trials, including those that may be ongoing or completed but not yet published in journals, you can use the following resources:

- **ClinicalTrials.gov:** This is a comprehensive database of privately and publicly funded clinical studies conducted around the world.
- **Sponsor Websites:** Companies developing the drug, such as **EyePoint Pharmaceuticals** (which now holds the rights to **razuprotafib** for ophthalmic use), often provide updates on their development programs [5].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Tie2 Activation via VE-PTP Inhibition With Razuprotafib as ... [pmc.ncbi.nlm.nih.gov]
2. Quantum Leap Healthcare Collaborative Discontinues Testing ... [quantumleaphealth.org]
3. Razuprotafib Does Not Improve Microcirculatory Perfusion ... [pmc.ncbi.nlm.nih.gov]
4. Razuprotafib (AKB-9778) | VE-PTP Inhibitor [medchemexpress.com]
5. Our Programs – EyePoint [eyepointpharma.com]

To cite this document: Smolecule. [Razuprotafib clinical trial outcomes vs standard care]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b541102#razuprotafib-clinical-trial-outcomes-vs-standard-care>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com